molecular formula C28H42ClN5O6S B560587 E3 ligase Ligand-Linker Conjugates 6

E3 ligase Ligand-Linker Conjugates 6

Cat. No.: B560587
M. Wt: 612.2 g/mol
InChI Key: SYAOHFUUVWFWJH-ZBXLSASTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VH032-PEG2-NH2 (hydrochloride) is a synthesized E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC based von Hippel-Lindau ligand and a 2-unit polyethylene glycol linker. This compound is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are designed to degrade specific proteins within cells .

Mechanism of Action

Target of Action

The primary target of E3 ligase Ligand-Linker Conjugates 6, also known as (S,R,S)-AHPC-PEG2-NH2 hydrochloride, is the Cereblon (CRBN) protein . CRBN is a part of the E3 ubiquitin ligase complex, which plays a crucial role in the ubiquitination and subsequent degradation of target proteins .

Mode of Action

This compound serves as a ligand for the E3 ubiquitin ligase, specifically the CRBN protein . It recruits the CRBN protein, enabling the formation of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The action of this compound involves the ubiquitin-proteasome system (UPS) . The UPS is a major pathway for protein degradation in cells, regulating the degradation of over 80% of proteins . E3 ligases, like CRBN, are a crucial part of the UPS, providing regulatory specificity . They regulate the last step of the enzymatic cascade, which also consists of ubiquitin activating enzymes (E1s) and ubiquitin conjugating enzymes (E2s) . E3 ligases can selectively attach ubiquitin to specific substrates, marking them for degradation .

Result of Action

The result of the action of this compound is the degradation of the target protein . By recruiting the CRBN protein and forming PROTACs, it leads to the ubiquitination of the target protein . This marks the protein for degradation by the proteasome, a complex that breaks down proteins into smaller peptides . This process can regulate various biological processes and cellular responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VH032-PEG2-NH2 (hydrochloride) involves several steps:

Industrial Production Methods

Industrial production of VH032-PEG2-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using high-purity reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

VH032-PEG2-NH2 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product formed from these reactions is VH032-PEG2-NH2 (hydrochloride), which is used in the synthesis of PROTACs .

Scientific Research Applications

VH032-PEG2-NH2 (hydrochloride) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of PROTACs, which are designed to degrade specific proteins within cells.

    Biology: PROTACs synthesized using VH032-PEG2-NH2 (hydrochloride) are used to study protein degradation pathways and their role in various biological processes.

    Medicine: PROTACs have potential therapeutic applications in the treatment of diseases such as cancer, where they can selectively degrade disease-causing proteins.

    Industry: VH032-PEG2-NH2 (hydrochloride) is used in the development of new drugs and therapeutic agents

Comparison with Similar Compounds

Similar Compounds

Uniqueness

VH032-PEG2-NH2 (hydrochloride) is unique due to its incorporation of the von Hippel-Lindau ligand and polyethylene glycol linker, which allows it to effectively recruit target proteins for degradation. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various research and industrial applications .

Properties

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41N5O6S.ClH/c1-18-24(40-17-31-18)20-7-5-19(6-8-20)14-30-26(36)22-13-21(34)15-33(22)27(37)25(28(2,3)4)32-23(35)16-39-12-11-38-10-9-29;/h5-8,17,21-22,25,34H,9-16,29H2,1-4H3,(H,30,36)(H,32,35);1H/t21-,22+,25-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAOHFUUVWFWJH-ZBXLSASTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42ClN5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
E3 ligase Ligand-Linker Conjugates 6
Reactant of Route 2
Reactant of Route 2
E3 ligase Ligand-Linker Conjugates 6
Reactant of Route 3
E3 ligase Ligand-Linker Conjugates 6
Reactant of Route 4
Reactant of Route 4
E3 ligase Ligand-Linker Conjugates 6
Reactant of Route 5
E3 ligase Ligand-Linker Conjugates 6
Reactant of Route 6
E3 ligase Ligand-Linker Conjugates 6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.